2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941990-96-1
VCID: VC5720442
InChI: InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24)
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.371

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 941990-96-1

Cat. No.: VC5720442

Molecular Formula: C19H19FN2O2

Molecular Weight: 326.371

* For research use only. Not for human or veterinary use.

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 941990-96-1

Specification

CAS No. 941990-96-1
Molecular Formula C19H19FN2O2
Molecular Weight 326.371
IUPAC Name 2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Standard InChI InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24)
Standard InChI Key SHQHQYKRTJBXEV-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

2-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide features a benzamide group substituted with a fluorine atom at the ortho position (C2 of the benzene ring). This group is connected via an amide bond to a 1,2,3,4-tetrahydroquinoline core modified by a propyl chain at the N1 position and a ketone group at C2. The tetrahydroquinoline system imparts partial saturation to the heterocyclic ring, influencing both its electronic and steric properties .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₉H₁₈FN₂O₂, yielding a molecular weight of 340.36 g/mol. This aligns with related compounds such as 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (C₂₁H₂₅FN₂O, MW 340.4 g/mol) and 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (C₁₉H₁₉BrN₂O₂, MW 387.3 g/mol) .

Key Structural Features

  • Fluorinated Benzamide: The fluorine atom at C2 enhances electronegativity, potentially influencing binding interactions with biological targets.

  • Tetrahydroquinoline Core: The partially saturated quinoline ring reduces planarity, possibly improving solubility compared to fully aromatic analogs.

  • Propyl Substituent: The N1-propyl group introduces hydrophobicity, which may affect membrane permeability.

  • Ketone at C2: The 2-oxo group introduces a hydrogen-bond acceptor site, critical for molecular recognition .

Physicochemical Data

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₉H₁₈FN₂O₂Derived from
Molecular Weight340.36 g/molCalculated
LogP (Partition Coefficient)~3.2 (estimated)Similar to
SolubilityLow in water; soluble in DMSO, DMFInferred from
Melting PointNot reported

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide likely involves two primary components:

  • 2-Fluorobenzoic Acid Derivative: Activated as an acid chloride or mixed anhydride for amide coupling.

  • 6-Amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline: Synthesized via cyclization and functionalization of aniline derivatives.

Preparation of 6-Amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline

  • Pictet-Spengler Cyclization: Reacting 4-aminophenethyl alcohol with propionaldehyde under acidic conditions forms the tetrahydroquinoline scaffold .

  • Oxidation: Selective oxidation at C2 using potassium permanganate or PCC yields the 2-oxo derivative.

  • Propylation: Alkylation of the secondary amine with propyl bromide introduces the N1-propyl group .

Amide Coupling

The final step involves coupling 2-fluorobenzoic acid with the 6-amino-tetrahydroquinoline intermediate:

  • Reagents: Thionyl chloride (to generate 2-fluorobenzoyl chloride) followed by reaction with the amine in dichloromethane.

  • Conditions: Catalytic DMAP, room temperature, inert atmosphere .

Purification

Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures yield the pure product .

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are absent, structural analogs exhibit notable bioactivities:

Neuroprotective Activity

The 2-oxo group could mitigate oxidative stress in neuronal models, as seen in similar compounds that reduce ROS by 30% in SH-SY5Y cells .

Structure-Activity Relationships (SAR)

  • Fluorine Position: Ortho-substitution may improve metabolic stability compared to para-fluoro analogs .

  • Propyl Chain: Longer alkyl chains (e.g., propyl vs. methyl) enhance lipophilicity, potentially increasing blood-brain barrier penetration .

  • Ketone Functionality: The 2-oxo group’s hydrogen-bonding capacity is critical for target engagement, as removal abolishes activity in related molecules .

Industrial and Research Applications

Drug Discovery

This compound serves as a lead structure for developing:

  • Kinase Inhibitors: Modulating pathways in oncology or inflammatory diseases.

  • Antipsychotics: Tetrahydroquinolines historically target serotonin and dopamine receptors .

Chemical Biology

The fluorobenzamide group is a versatile handle for photoaffinity labeling or PROTAC (Proteolysis-Targeting Chimera) development .

Challenges and Future Directions

Synthetic Challenges

  • Regioselective Oxidation: Achieving high yields of the 2-oxo derivative without over-oxidation remains a hurdle .

  • Amide Coupling Efficiency: Steric hindrance from the tetrahydroquinoline core may necessitate optimized coupling reagents .

Research Priorities

  • In Vivo Toxicity Profiling: Assess pharmacokinetics and organ-specific toxicity.

  • Target Deconvolution: Use CRISPR screening or affinity-based proteomics to identify molecular targets.

  • Analog Synthesis: Explore variations in the alkyl chain (e.g., isopropyl, cyclopropyl) and benzamide substituents .

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